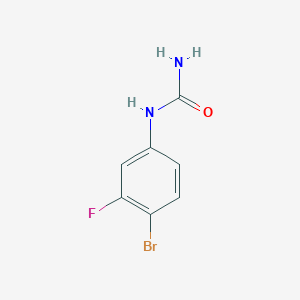

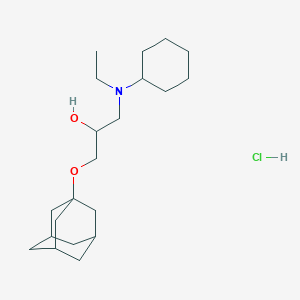

2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you’re asking about seems to be a complex organic molecule. It contains functional groups such as ethoxy, piperazine, and thiazole . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .科学的研究の応用

Synthesis and Antimicrobial Activities

Researchers have synthesized derivatives incorporating piperazine and thiazole moieties, examining their antimicrobial properties. For instance, novel triazole derivatives were prepared, and their antimicrobial activities were assessed, revealing moderate to good effectiveness against various microorganisms. These findings suggest the potential utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, another study synthesized pyridine derivatives and evaluated their antimicrobial activity, indicating variable and modest effectiveness against tested bacterial and fungal strains (Patel et al., 2011).

Broad-Spectrum Anti-Cancer Activity

O-Arylated diazeniumdiolates, including those with piperazine structures, have demonstrated broad-spectrum anti-cancer activity in various rodent cancer models. These compounds are activated by glutathione-S-transferase to release nitric oxide, contributing to their anti-cancer effects. The selectivity and low toxicity toward normal tissues highlight their promise in cancer treatment (Keefer, 2010).

Synthesis and Biological Activity of Conazole Analogues

Conazole analogues, incorporating piperazine nuclei, were synthesized and subjected to biological activity screenings, including antimicrobial and enzyme inhibitory assays. These studies offer insights into the compounds' therapeutic potential and underlying mechanisms of action, suggesting their utility in treating various diseases (Mermer et al., 2018).

Antifungal and Antitumor Activities

Various synthesized derivatives have been explored for their antifungal and antitumor potentials. For example, metal complexes of ligands with piperazine moiety exhibited antifungal activity against several fungi, presenting a new avenue for antifungal drug development (Raj & Patel, 2015). Additionally, 1,2,4-triazine derivatives with piperazine amide moieties showed significant anticancer activities against breast cancer cells, underscoring their potential in cancer therapy (Yurttaş et al., 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-ethoxy-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S.ClH/c1-2-23-13-17(22)21-10-8-20(9-11-21)12-16-14-24-18(19-16)15-6-4-3-5-7-15;/h3-7,14H,2,8-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDDBYWZSKCGJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2382721.png)

![methyl 4-[({4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2382726.png)

![1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2382733.png)

![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)

![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)

![2,6,9-Trioxaspiro[4.5]decan-10-one](/img/structure/B2382739.png)

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)